molecular formula C16H13ClN2O2S2 B2909933 (Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile CAS No. 1025268-52-3

(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile

Cat. No. B2909933
M. Wt: 364.86
InChI Key: SFNPKJBUITUZOS-NXVVXOECSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a benzenesulfonyl group, a chloroanilino group, and a methylsulfanyl group. These groups are connected in a specific configuration to form the overall structure of the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the double bond in the prop-2-ene part of the molecule indicates some degree of unsaturation. The chloroanilino and methylsulfanyl groups would likely have an impact on the overall polarity and reactivity of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzenesulfonyl group might undergo electrophilic aromatic substitution reactions, while the chloroanilino group might participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its solubility might be affected by the polar sulfonyl and chloroanilino groups, while its boiling and melting points would be influenced by the size and shape of the molecule.


Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk.


Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has unique physical properties.


properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-22-16(19-13-7-5-6-12(17)10-13)15(11-18)23(20,21)14-8-3-2-4-9-14/h2-10,19H,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNPKJBUITUZOS-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile

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